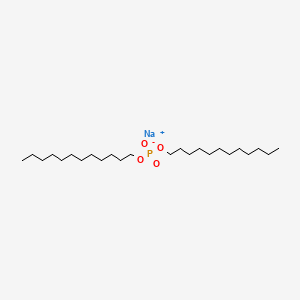
Sodium dilauryl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium dilauryl phosphate is an organic compound with the molecular formula C24H50NaO4P. It is a sodium salt of dilauryl phosphate, characterized by its surfactant properties. This compound is commonly used in various industrial and commercial applications due to its ability to reduce surface tension and act as an emulsifying agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium dilauryl phosphate can be synthesized through the esterification of lauryl alcohol with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The lauryl alcohol is reacted with phosphoric acid in the presence of a catalyst, and the resulting ester is then neutralized with sodium hydroxide. The product is purified through filtration and drying processes to obtain the final compound .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium dilauryl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form lauryl alcohol and phosphoric acid.
Oxidation: It can be oxidized to form lauryl phosphate derivatives.
Substitution: It can participate in substitution reactions with other alkyl groups.
Common Reagents and Conditions:
Hydrolysis: Water and acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Alkyl halides or other alkylating agents.
Major Products Formed:
Hydrolysis: Lauryl alcohol and phosphoric acid.
Oxidation: Lauryl phosphate derivatives.
Substitution: Various alkyl phosphate compounds.
Wissenschaftliche Forschungsanwendungen
Sodium dilauryl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell lysis and protein extraction protocols.
Medicine: Utilized in pharmaceutical formulations as an emulsifying agent.
Industry: Commonly used in the production of detergents, cosmetics, and personal care products.
Wirkmechanismus
The mechanism of action of sodium dilauryl phosphate primarily involves its surfactant properties. It reduces surface tension, allowing for the formation of stable emulsions. This compound interacts with lipid membranes, leading to the disruption of cell membranes in biological applications. The molecular targets include lipid bilayers, and the pathways involved are related to membrane fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
Sodium dodecyl sulfate (SDS): Another anionic surfactant with similar properties but different molecular structure.
Sodium laureth sulfate (SLES): A related compound with ethoxylated groups, used in similar applications.
Sodium phosphate: A broader category of sodium salts with phosphate groups, used in various industrial and scientific applications
Uniqueness: Sodium dilauryl phosphate is unique due to its specific molecular structure, which provides distinct surfactant properties. Its ability to form stable emulsions and interact with lipid membranes makes it particularly valuable in both industrial and scientific applications.
Eigenschaften
CAS-Nummer |
17026-45-8 |
|---|---|
Molekularformel |
C24H50NaO4P |
Molekulargewicht |
456.6 g/mol |
IUPAC-Name |
sodium;didodecyl phosphate |
InChI |
InChI=1S/C24H51O4P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-27-29(25,26)28-24-22-20-18-16-14-12-10-8-6-4-2;/h3-24H2,1-2H3,(H,25,26);/q;+1/p-1 |
InChI-Schlüssel |
QAEVVAMQWJMMGX-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![calcium;[(Z)-1-chlorobutylideneamino] N-methyl-N-phenylcarbamate;dichloride](/img/structure/B12753530.png)
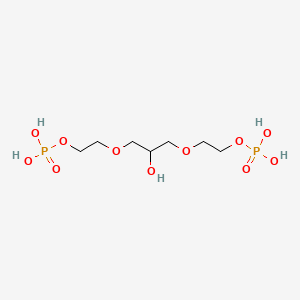

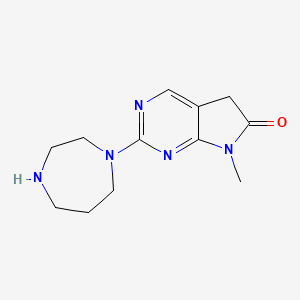
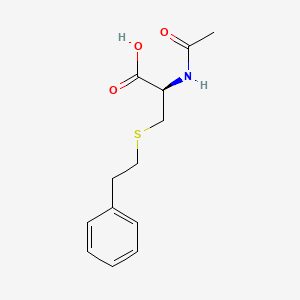

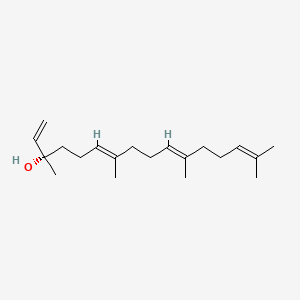
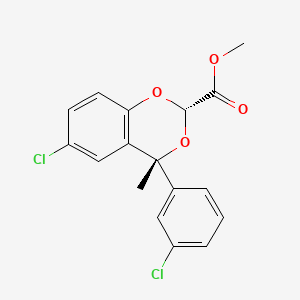
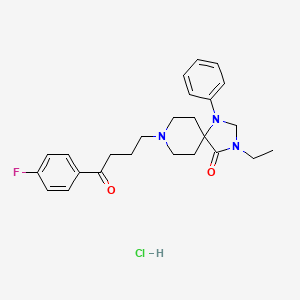
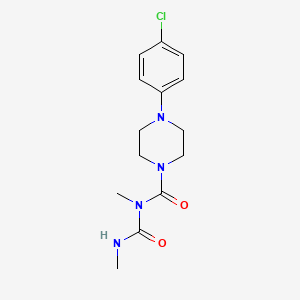
![(E)-but-2-enedioic acid;2-[4-(9-fluoro-3-iodo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol](/img/structure/B12753610.png)

![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-phenylethylideneamino]acetamide](/img/structure/B12753621.png)

